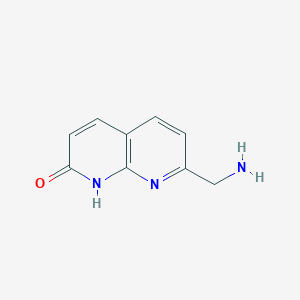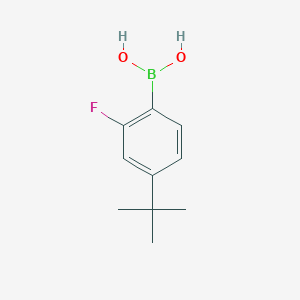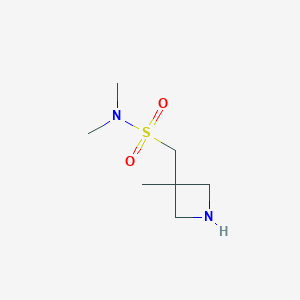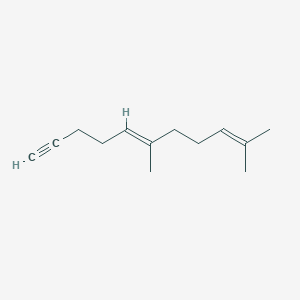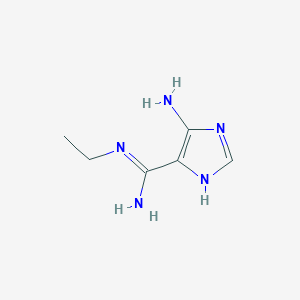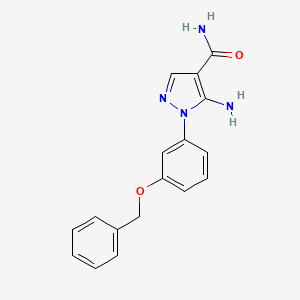
3-Methyl-2-oxopentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-oxopentanedioic acid is an organic compound with the molecular formula C6H8O5 It is a derivative of pentanedioic acid, where the second carbon atom is substituted with a methyl group and the third carbon atom is a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-2-oxopentanedioic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 3-methyl-2-oxopentanoic acid. The reaction typically uses strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria or yeast are engineered to produce this compound as a byproduct of their metabolic processes. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-oxopentanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of this compound derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-methyl-2-hydroxypentanedioic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 3-Methyl-2,3-dioxopentanedioic acid.
Reduction: 3-Methyl-2-hydroxypentanedioic acid.
Substitution: 3-Methyl-2-substituted-pentanedioic acid derivatives.
Applications De Recherche Scientifique
3-Methyl-2-oxopentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the catabolism of branched-chain amino acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders and neurodegenerative diseases.
Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-methyl-2-oxopentanedioic acid involves its role as an intermediate in metabolic pathways. It is a key component in the catabolism of branched-chain amino acids, where it undergoes enzymatic reactions to form other metabolites. The compound interacts with specific enzymes, such as branched-chain alpha-keto acid dehydrogenase, to facilitate these reactions. These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.
Comparaison Avec Des Composés Similaires
3-Methyl-2-oxopentanedioic acid can be compared with other similar compounds, such as:
2-Keto-3-methylvaleric acid: Similar in structure but lacks the second carboxyl group.
3-Methyl-2-oxopentanoic acid: Similar but lacks the second carboxyl group.
4-Methyl-2-oxovaleric acid: Similar but has a different position of the keto group.
Uniqueness
The presence of both a keto group and two carboxyl groups in this compound makes it unique. This structure allows it to participate in a variety of chemical reactions and metabolic pathways, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H8O5 |
|---|---|
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
3-methyl-2-oxopentanedioic acid |
InChI |
InChI=1S/C6H8O5/c1-3(2-4(7)8)5(9)6(10)11/h3H,2H2,1H3,(H,7,8)(H,10,11) |
Clé InChI |
BJQIUPTURRAODO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



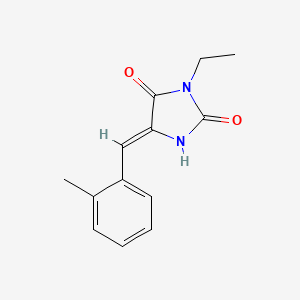
![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)
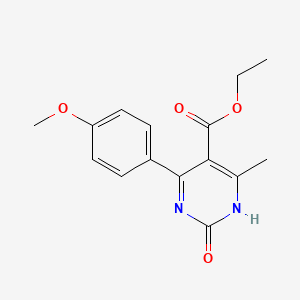

![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)
